Ethyl 3-(4-methyl-N-propylbenzamido)propanoate
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Overview
Description
Ethyl 3-(4-methyl-N-propylbenzamido)propanoate is a chemical compound with the molecular formula C16H23NO3 and a molecular weight of 277.36 g/mol . It is a synthetic organic compound that belongs to the class of esters. This compound is used primarily in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-methyl-N-propylbenzamido)propanoate typically involves the esterification of 3-(4-methyl-N-propylbenzamido)propanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the same esterification reaction but is optimized for large-scale production with enhanced purification steps to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-methyl-N-propylbenzamido)propanoate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 3-(4-methyl-N-propylbenzamido)propanoic acid.
Reduction: 3-(4-methyl-N-propylbenzamido)propanol.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Ethyl 3-(4-methyl-N-propylbenzamido)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals
Mechanism of Action
The mechanism of action of Ethyl 3-(4-methyl-N-propylbenzamido)propanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active amide, which can then interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
- Ethyl acetate
- Methyl butyrate
- Ethyl benzoate
Uniqueness
Ethyl 3-(4-methyl-N-propylbenzamido)propanoate is unique due to its specific amide and ester functional groups, which confer distinct chemical reactivity and biological activity. Compared to simpler esters like ethyl acetate, it offers more complex interactions in biochemical systems and greater versatility in synthetic applications .
Properties
IUPAC Name |
ethyl 3-[(4-methylbenzoyl)-propylamino]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-4-11-17(12-10-15(18)20-5-2)16(19)14-8-6-13(3)7-9-14/h6-9H,4-5,10-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVIMESCMOSOEGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC(=O)OCC)C(=O)C1=CC=C(C=C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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